![molecular formula C16H14ClFO4 B14213055 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde CAS No. 819075-77-9](/img/structure/B14213055.png)
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H14ClFO4 This compound is characterized by the presence of a benzaldehyde group substituted with chloro, fluoro, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorophenol and 2,6-dimethoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 2-chloro-6-fluorophenol is reacted with 2,6-dimethoxybenzaldehyde under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzoic acid.
Reduction: Formation of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
- 4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde
Uniqueness
4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents along with multiple methoxy groups, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
819075-77-9 |
|---|---|
Molekularformel |
C16H14ClFO4 |
Molekulargewicht |
324.73 g/mol |
IUPAC-Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H14ClFO4/c1-20-15-6-10(7-16(21-2)11(15)8-19)22-9-12-13(17)4-3-5-14(12)18/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
NYPCTJAPWBSHDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1C=O)OC)OCC2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)

![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)


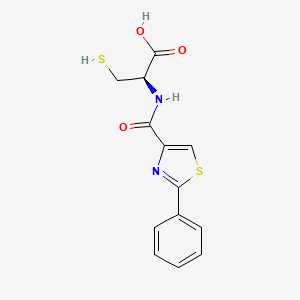
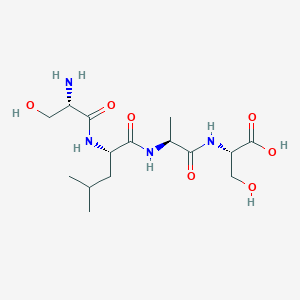
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
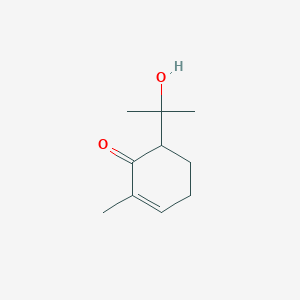
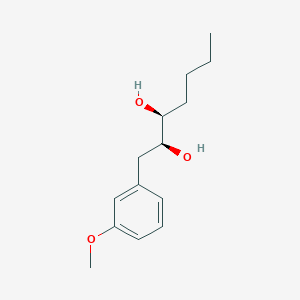
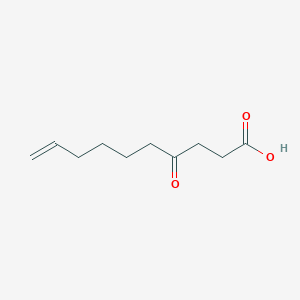
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
